molecular formula C9H6ClNOS B1646302 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone

Cat. No.: B1646302
M. Wt: 211.67 g/mol
InChI Key: GOADXEZFBWBZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C9H6ClNOS and its molecular weight is 211.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

1-(2-chloro-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3

InChI Key

GOADXEZFBWBZKY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-(chlorocarbonyl)benzothiazole (321 mg, 1.38 mmol, prepared according to U.S. Pat. No. 3,654,296) and ferric acetylacetonate (14.7 mg, 0.042 mmol) in anhydrous tetrahydrofuran (13.8 mL) was cooled in an ice-methanol bath (−20° C.), stirred under a nitrogen atmosphere, and treated dropwise over 5 minutes with 1M methyl magnesium chloride in tetrahydrofuran (1.38 mL). The resulting mixture was stirred at −15° C. for 15 minutes then at room temperature for 30 minutes. The mixture was treated with 2N hydrochloric acid (1.38 mL), diluted with water, and extracted with ethyl acetate. The extracts were washed with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated in vacuo to white solid (299 mg). The crude product was purified by flash chromatography on silica gel (25 g, loaded as a dichloromethane solution and eluted with 2% ethyl acetate in dichlormethane) to afford 5-acetyl-2-chlorobenzothiazole (201 mg) as a white solid.
Name
2-chloro-5-(chlorocarbonyl)benzothiazole
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reactant
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ferric acetylacetonate
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14.7 mg
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reactant
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13.8 mL
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solvent
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0 (± 1) mol
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reactant
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1.38 mL
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solvent
Reaction Step Three
Quantity
1.38 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

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